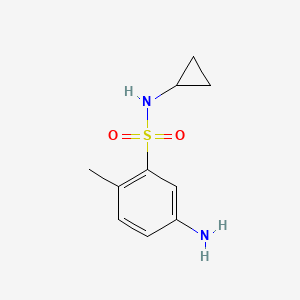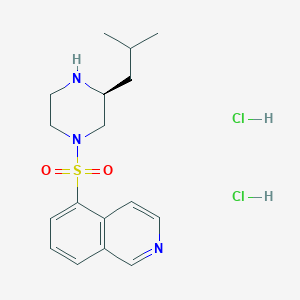
chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane
Descripción general
Descripción
Chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane is an organometallic compound with the molecular formula C9H14ClPd+. It is a light grey powder that is sensitive to air and must be stored in a cold environment . This compound is used primarily as a catalyst in various chemical reactions due to its unique structure and reactivity.
Métodos De Preparación
The synthesis of chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane involves the reaction of palladium chloride with (1Z,5Z)-cycloocta-1,5-diene and 2-methanidyl-2-methylpropane under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and other side reactions . The product is then purified through crystallization or other suitable methods to achieve a high purity level.
Análisis De Reacciones Químicas
Chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced to form palladium(0) complexes.
Substitution: The chlorine atom can be substituted with other ligands, such as phosphines or amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions are different palladium complexes that have applications in catalysis and other fields.
Aplicaciones Científicas De Investigación
Chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane is widely used in scientific research due to its catalytic properties. Some of its applications include:
Biology: It is used in the synthesis of biologically active compounds and in the study of enzyme mechanisms.
Industry: It is used in the production of fine chemicals and in various industrial processes.
Mecanismo De Acción
The mechanism of action of chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane involves the coordination of the palladium center with various substrates. This coordination activates the substrates towards different chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates and reagents used .
Comparación Con Compuestos Similares
Chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane is unique due to its specific combination of ligands and the palladium center. Similar compounds include:
Chloro(1,5-cyclooctadiene)rhodium(I): This compound has a similar structure but contains rhodium instead of palladium.
1,5-Cyclooctadiene: This is a ligand that can form complexes with various metals, including palladium.
These similar compounds also have catalytic properties but differ in their reactivity and applications due to the different metal centers and ligands involved.
Propiedades
IUPAC Name |
chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.C5H11.ClH.Pd/c1-2-4-6-8-7-5-3-1;1-5(2,3)4;;/h1-2,7-8H,3-6H2;1H2,2-4H3;1H;/q;-1;;+2/p-1/b2-1-,8-7-;;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFVUOJKOOAGBQ-PHFPKPIQSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[CH2-].C1CC=CCCC=C1.Cl[Pd+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([CH2-])(C)C.C1/C=C\CC/C=C\C1.Cl[Pd+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClPd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935838-06-5 | |
| Record name | Chloro[(1,2,5,6-eta)-1,5-cyclooctadiene](2,2-dimethylpropyl)-palladium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




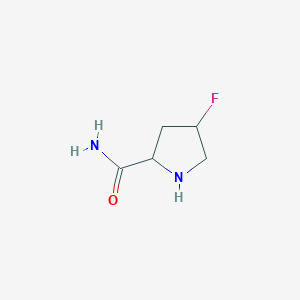
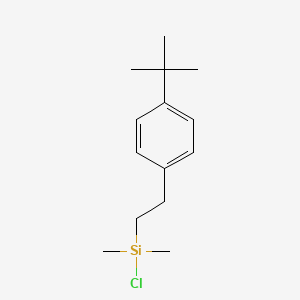

amine hydrochloride](/img/structure/B3169183.png)
![Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3169186.png)
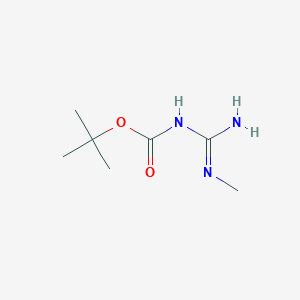
![7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B3169210.png)
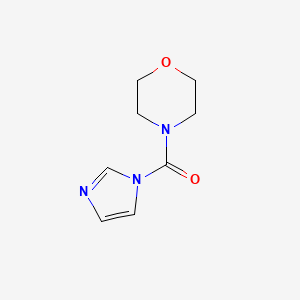

![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]benzenesulfonyl chloride](/img/structure/B3169228.png)
